molecular formula C11H16N2O4 B601204 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid CAS No. 85933-19-3

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid

Cat. No.: B601204
CAS No.: 85933-19-3
M. Wt: 240.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid is a complex organic compound with a unique structure that includes hydrazine, hydroxy, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-3-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the hydrazinyl and methylpropanoic acid groups. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxy group to a carbonyl group.

    Reduction: The hydrazinyl group can be reduced to form different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce various amine compounds.

Scientific Research Applications

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The hydroxy and methoxy groups also contribute to the compound’s ability to interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.

    4-Hydroxy-3-methoxycinnamic acid: Exhibits anti-inflammatory and anticancer effects.

    3-(4-Hydroxyphenyl)propionic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-Hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-hydrazinyl-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-8(14)9(5-7)17-2/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEXQBQCMOVXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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